

Angiotensin (1-7) and its interaction with the Mas receptor

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to the **Angiotensin (1-7)**-Mas Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. For decades, the primary focus has been on the "classical" axis, comprising the angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the Ang II type 1 (AT1) receptor, which collectively mediate vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis has been identified that opposes these effects, fundamentally shifting our understanding of the RAS. This "protective" axis is centered on angiotensin-converting enzyme 2 (ACE2), its product **angiotensin (1-7)** [Ang-(1-7)], and the G protein-coupled receptor, Mas.^{[1][2][3]}

This technical guide provides a comprehensive overview of the interaction between Ang-(1-7) and its cognate Mas receptor. It details the molecular mechanisms of this interaction, the downstream signaling pathways, and the resultant physiological effects. Furthermore, this document includes detailed experimental protocols for studying the Ang-(1-7)/Mas axis and presents key quantitative data in a structured format to aid in research and development efforts.

The ACE2/Angiotensin (1-7)/Mas Axis

The protective arm of the RAS provides a crucial counterbalance to the pressor and proliferative actions of Ang II.

Angiotensin (1-7) Formation and Metabolism

Ang-(1-7) is a heptapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro) that can be generated through several enzymatic pathways:[1][4]

- **Primary Pathway (via ACE2):** The most significant route for Ang-(1-7) production is the cleavage of Ang II by ACE2, a homolog of ACE.[2][5] This enzyme acts as a carboxypeptidase, removing the C-terminal phenylalanine from Ang II.[6]
- **Alternative Pathways:** Ang-(1-7) can also be formed from Angiotensin I (Ang I) through the action of enzymes such as neutral endopeptidase (NEP) and prolylendopeptidase.[2][5] Additionally, ACE2 can convert Ang I to Ang-(1-9), which is then subsequently cleaved by ACE or NEP to form Ang-(1-7).[7]

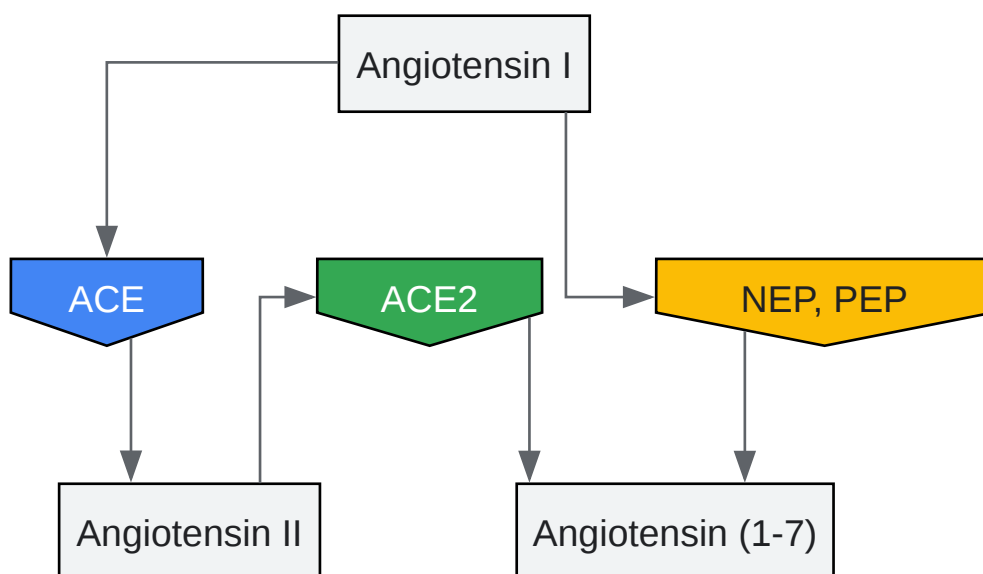
Plasma concentrations of Ang-(1-7) are typically in the picomolar (pmol/L) range, while tissue concentrations, such as in the brain, are found in the femtomolar per gram (fmol/g) range.[1]

The Mas Receptor (MasR)

The Mas proto-oncogene was first identified in the 1980s, but its endogenous ligand remained unknown for years. In 2003, seminal work established Mas as the functional receptor for Ang-(1-7).

- **Classification:** MasR is a class A G protein-coupled receptor (GPCR).[4]
- **Tissue Distribution:** The Mas receptor is widely expressed in tissues critical for cardiovascular regulation, including the heart, kidneys, vasculature, brain (hippocampus, amygdala, hypothalamus), and lungs.[1][4] Within these tissues, it is found on various cell types, including endothelial cells, vascular smooth muscle cells, neurons, and microglia.[1][5]

The formation pathway of Ang-(1-7) is visualized in the diagram below.



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Caption: Enzymatic formation pathways of **Angiotensin (1-7)**.

Receptor Interaction and Binding Profile

The identification of Mas as the Ang-(1-7) receptor was confirmed through binding studies in tissues from Mas-deficient mice, which showed a complete lack of Ang-(1-7) binding.[8]

Binding Affinity and Specificity

Binding studies in cells transfected with the Mas receptor have demonstrated high-affinity and specific binding of radiolabeled Ang-(1-7).[1][8] This binding is not displaced by AT1 or AT2 receptor antagonists, confirming a distinct receptor site.[8] However, the interaction profile of Ang-(1-7) is complex. At physiological concentrations, it acts primarily through MasR. At higher, pharmacological concentrations ($\geq 10^{-6}$ mol/L), Ang-(1-7) can also bind to the AT1 receptor, where it can act as a neutral antagonist or a biased agonist.[2][7][9]

Quantitative Binding Data

The following table summarizes key quantitative parameters for the interaction of Ang-(1-7) with its primary receptor, Mas, and its secondary interactions with the AT1 receptor.

Ligand	Receptor	Cell/Tissue Type	Parameter	Value	Reference(s)
125I-Ang-(1-7)	Mas	THP-1 Macrophages	Kd	~250 nM	[1]
Ang-(1-7)	AT1	Rat Kidney Slices	Ki	8.0 ± 3.2 nM	[2]
Ang-(1-7)	AT1	AT1R-HEK293T cells	Ki	360 nM	[9]

Downstream Signaling Pathways

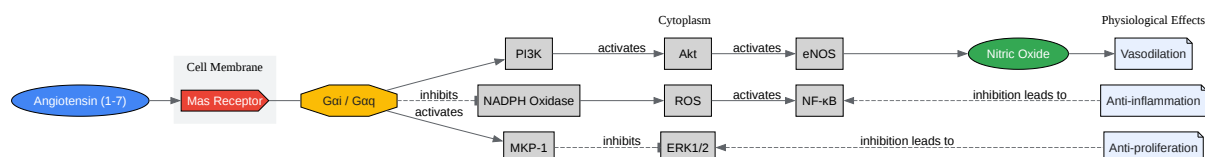
Activation of the Mas receptor by Ang-(1-7) initiates a cascade of intracellular signaling events that collectively mediate its protective effects. MasR can couple to multiple G proteins, including G α i, G α q, and G α s, leading to diverse cellular responses that often directly counteract the signaling initiated by the Ang II/AT1 axis.[9][10]

Key Signaling Events:

- **Nitric Oxide (NO) Production:** Ang-(1-7) stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through a PI3K/Akt-dependent pathway, leading to increased NO bioavailability and vasodilation.[4][11]
- **Inhibition of Pro-inflammatory Pathways:** The Ang-(1-7)/Mas axis actively suppresses pro-inflammatory signaling. It inhibits the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), thereby preventing downstream activation of the nuclear factor- κ B (NF- κ B) pathway.[4][5]
- **Modulation of MAP Kinase (MAPK) Signaling:** Ang-(1-7) counter-regulates Ang II-induced activation of the ERK1/2 pathway in vascular smooth muscle cells.[11] It achieves this by preventing the dephosphorylation (and thus inactivation) of MAP Kinase Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates ERK1/2.[11]
- **Phospholipase A2 Activation:** In some cell types, Ang-(1-7) binding to Mas stimulates phospholipase A2, leading to the release of arachidonic acid, which can be further

metabolized to produce vasodilatory prostaglandins.[1][8]

The diagram below illustrates the core signaling pathways activated by the Ang-(1-7)/Mas receptor interaction.



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Caption: Downstream signaling of the Ang-(1-7)/Mas receptor axis.

Experimental Protocols

Investigating the Ang-(1-7)/Mas axis requires specific methodologies to characterize binding, signaling, and function.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d) and density (B_{max}) of Ang-(1-7) to the Mas receptor.

Methodology:

- Preparation: Use either tissue homogenates (e.g., kidney sections) or cultured cells transfected with the Mas receptor (e.g., CHO, COS cells).[8]
- Incubation Buffer: Prepare a buffer appropriate for Ang-(1-7) binding, typically containing 10 mM Na-phosphate, 120 mM NaCl, 5 mM $MgCl_2$, 0.2% BSA, and protease inhibitors like

bacitracin.[8]

- Competition Experiment: Incubate the prepared cells/membranes with a fixed concentration of a radiolabeled ligand (e.g., 125I-Ang-(1-7)) and increasing concentrations of a non-labeled competitor (e.g., unlabeled Ang-(1-7), A-779, Ang II, or AT1/AT2 antagonists).[8]
- Incubation: Perform incubation at 4°C for 60 minutes to reach equilibrium.[8]
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters or by washing the cell plates with ice-cold PBS.
- Quantification: Measure the radioactivity retained on the filters or in the cell lysate using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

Arachidonic Acid (AA) Release Assay

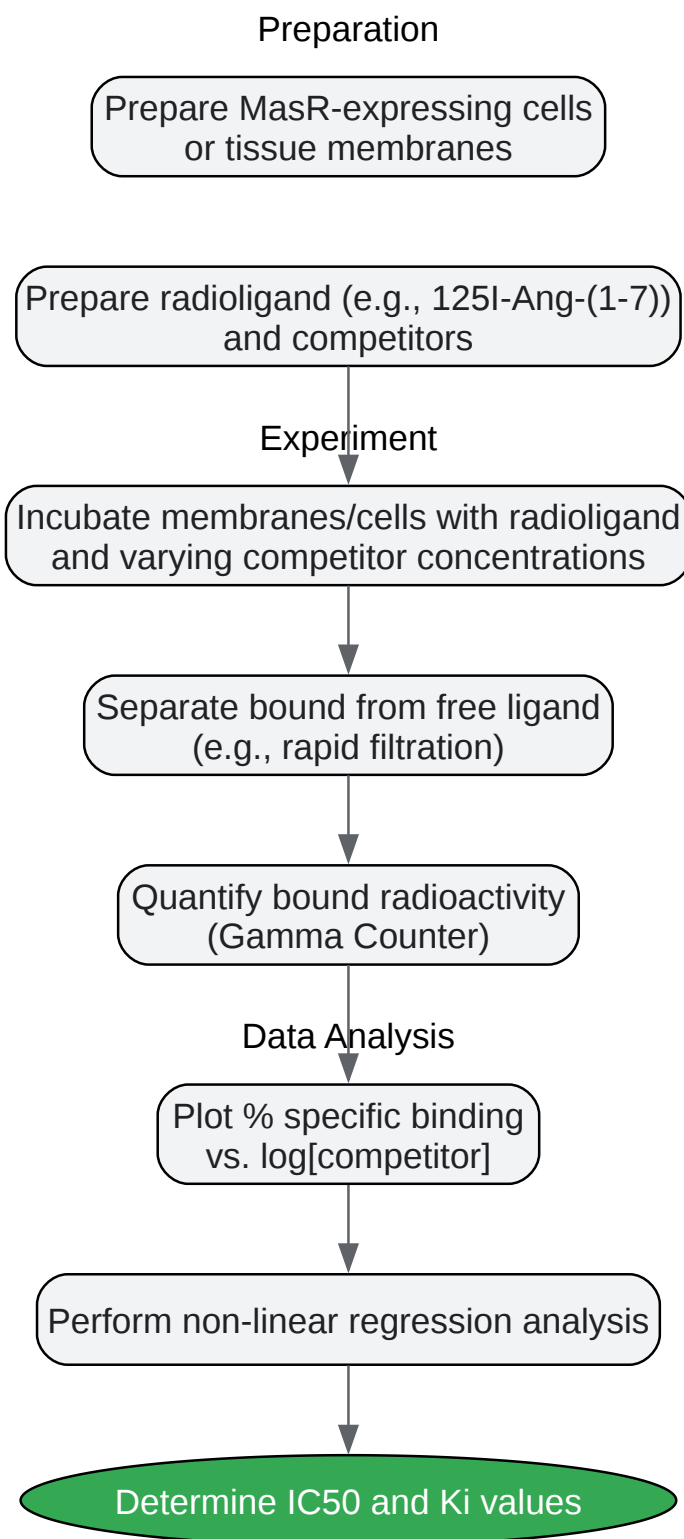
This functional assay measures a direct downstream effect of Mas receptor activation in certain cell types.

Methodology:

- Cell Culture: Grow Mas-transfected CHO or COS cells in appropriate culture plates.
- Radiolabeling: Pre-load the cells by incubating them with [³H]Arachidonic Acid (e.g., 0.2 µCi/well) for 18 hours to allow incorporation into cell membranes.[8]
- Washing: Wash the cells thoroughly with a balanced salt solution (e.g., Hanks' balanced salt solution) to remove unincorporated [³H]AA.
- Stimulation: Incubate the pre-loaded cells with varying concentrations of Ang-(1-7) (e.g., 10⁻¹¹ to 10⁻⁶ M) for 15 minutes at 37°C. Include controls with vehicle and other angiotensins (e.g., Ang II). To confirm MasR specificity, pre-incubate some wells with antagonists like A-779.[8]

- **Sample Collection:** Collect the supernatant (extracellular medium) from each well.
- **Quantification:** Measure the radioactivity in the supernatant using a liquid scintillation counter. This value represents the amount of [^3H]AA released from the cells.
- **Data Analysis:** Express the results as a percentage of total incorporated radioactivity or as fold-increase over basal release. Plot a concentration-response curve to determine the EC₅₀.

The workflow for a typical binding experiment is shown below.



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Caption: General workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The Ang-(1-7)/Mas receptor axis represents a fundamental counter-regulatory pathway within the renin-angiotensin system. Its activation leads to a host of beneficial effects, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions that directly oppose the detrimental outcomes of the classical Ang II/AT1 receptor axis.[1][7] A thorough understanding of the molecular pharmacology, binding kinetics, and signaling pathways of this interaction is paramount for drug development.

Future research should focus on developing stable, orally active Mas receptor agonists or positive allosteric modulators. Such compounds hold immense therapeutic potential for a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy, by harnessing the body's endogenous protective mechanisms.[3][12]

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- To cite this document: BenchChem. [Angiotensin (1-7) and its interaction with the Mas receptor]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266297#angiotensin-1-7-and-its-interaction-with-the-mas-receptor]

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